molecular formula C8H19NO B13892310 2-Methyl-4-(propylamino)butan-2-ol

2-Methyl-4-(propylamino)butan-2-ol

Cat. No.: B13892310
M. Wt: 145.24 g/mol
InChI Key: QIMIUVLKMKTXHD-UHFFFAOYSA-N
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Description

2-Methyl-4-(propylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(propylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with propylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Another method involves the use of Grignard reagents. For example, the reaction of 2-methyl-2-butanone with propylmagnesium bromide, followed by hydrolysis, can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propylamino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-4-(propylamino)butan-2-one

    Reduction: 2-Methyl-4-(propylamino)butane

    Substitution: 2-Methyl-4-(propylamino)butyl chloride or bromide

Scientific Research Applications

2-Methyl-4-(propylamino)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propylamino)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The propylamino group can interact with biological receptors or enzymes, influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-butanol
  • 2-Methyl-4-(methylamino)butan-2-ol
  • 2-Methyl-4-(ethylamino)butan-2-ol

Uniqueness

2-Methyl-4-(propylamino)butan-2-ol is unique due to the presence of both a tertiary alcohol and a propylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methyl-4-(propylamino)butan-2-ol

InChI

InChI=1S/C8H19NO/c1-4-6-9-7-5-8(2,3)10/h9-10H,4-7H2,1-3H3

InChI Key

QIMIUVLKMKTXHD-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(C)(C)O

Origin of Product

United States

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